![molecular formula C12H8BrNO3 B1439343 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204296-95-6](/img/structure/B1439343.png)
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Anticancer Potential
Cinnamic acid derivatives, including compounds with core structures similar to 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been explored for their anticancer properties. The chemical functionality of cinnamic acids allows for a variety of reactions that can be exploited in medicinal research, leading to the development of antitumor agents. These compounds have received significant attention due to their potential in cancer treatment, underscoring the need for further exploration of similar derivatives (De, Baltas, & Bedos-Belval, 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The removal of carboxylic acids from aqueous streams, crucial for producing bio-based plastics, involves technologies like liquid-liquid extraction (LLX). Research on solvent developments for LLX of carboxylic acids, including those structurally related to 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has been reviewed. This highlights the application of novel solvents like ionic liquids in the recovery process, indicating the relevance of these compounds in sustainable manufacturing processes (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on engineered microbes used in fermentative production of bio-renewable chemicals has been a subject of study. Given the structural similarities, 6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could potentially share these inhibitory effects on microbial strains, influencing the production of desired bioproducts. Understanding these interactions can aid in developing more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
6-(3-bromophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAVPQIVNNYVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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